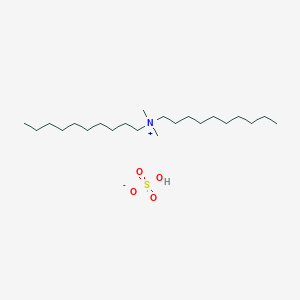
Didecyldimethylammonium hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Didecyldimethylammonium hydrogen sulfate is a quaternary ammonium compound known for its potent antimicrobial properties. It is widely used as a disinfectant and antiseptic in various industries, including healthcare, agriculture, and water treatment. The compound is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Didecyldimethylammonium hydrogen sulfate can be synthesized through the quaternization of dimethylamine with decyl bromide, followed by the reaction with sulfuric acid. The reaction conditions typically involve:
Temperature: 60-80°C
Solvent: Anhydrous ethanol or methanol
Catalyst: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under controlled conditions. The process includes:
Quaternization: Dimethylamine reacts with decyl bromide to form didecyldimethylammonium bromide.
Sulfonation: The bromide compound is then treated with sulfuric acid to yield this compound.
Purification: The final product is purified through crystallization or distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Didecyldimethylammonium hydrogen sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various by-products, depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halides such as sodium chloride or potassium iodide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Various oxidized derivatives, depending on the reaction conditions.
Reduction: Reduced forms of the compound, often with altered antimicrobial properties.
Substitution: Substituted quaternary ammonium compounds with different halide ions.
Applications De Recherche Scientifique
Didecyldimethylammonium hydrogen sulfate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture and microbiology for its antimicrobial properties.
Medicine: Utilized in disinfectants and antiseptics for surgical instruments and surfaces.
Industry: Applied in water treatment, agriculture, and food processing for microbial control.
Mécanisme D'action
The antimicrobial action of didecyldimethylammonium hydrogen sulfate is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the phospholipid bilayer, causing leakage of cellular contents and ultimately cell death. The molecular targets include:
Phospholipid Membranes: Disruption leads to loss of membrane integrity.
Proteins: Denaturation of essential proteins within the cell.
DNA/RNA: Interference with nucleic acid synthesis and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Didecyldimethylammonium chloride
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
Comparison
Didecyldimethylammonium hydrogen sulfate is unique due to its sulfate anion, which can enhance its solubility and antimicrobial efficacy compared to its chloride and bromide counterparts. Additionally, the sulfate form may exhibit different interaction profiles with microbial cell membranes, potentially leading to broader or more potent antimicrobial activity.
Propriétés
Formule moléculaire |
C22H49NO4S |
|---|---|
Poids moléculaire |
423.7 g/mol |
Nom IUPAC |
didecyl(dimethyl)azanium;hydrogen sulfate |
InChI |
InChI=1S/C22H48N.H2O4S/c1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h5-22H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 |
Clé InChI |
QKZSRLQZSFTOHR-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.OS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


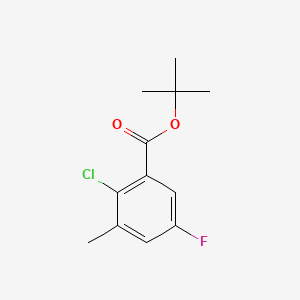
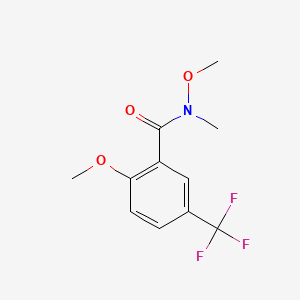
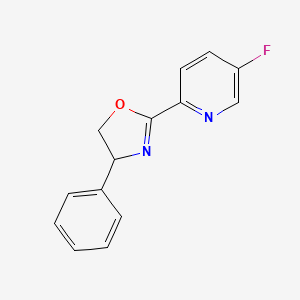

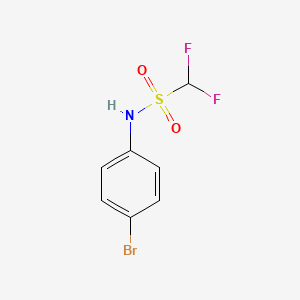
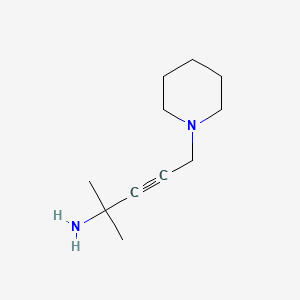
![(1S,3'R,4'S,5'S,6'R)-6,6'-bis(hydroxymethyl)-3H-spiro[2-benzofuran-1,2'-oxane]-3',4',5'-triol](/img/structure/B14769946.png)
![2-[[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14769951.png)
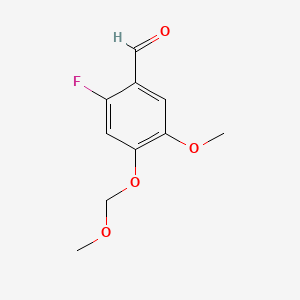
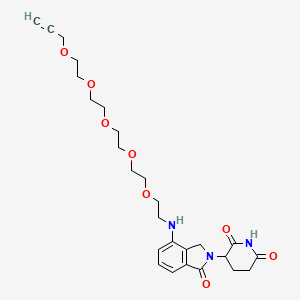
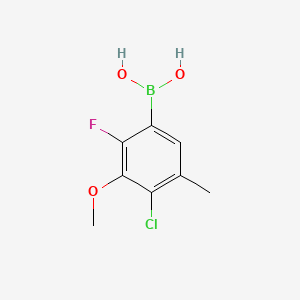
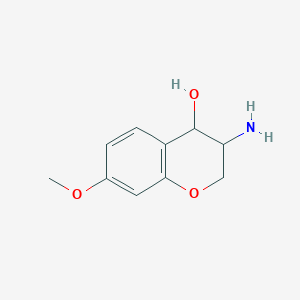
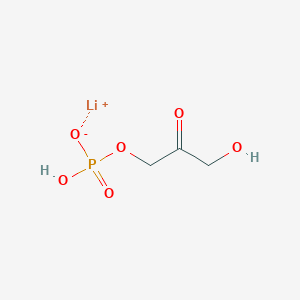
![[5-(6-Aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate](/img/structure/B14769979.png)
